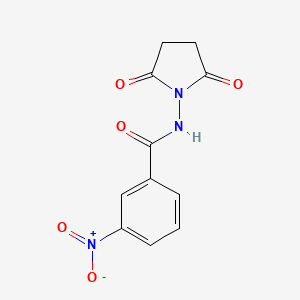
N-(2,5-dioxopyrrolidin-1-yl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dioxopyrrolidin-1-yl)-3-nitrobenzamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrrolidine-2,5-dione ring attached to a 3-nitrobenzamide moiety, making it a versatile molecule for synthetic and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxopyrrolidin-1-yl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
N-(2,5-dioxopyrrolidin-1-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide, and mild heating.
Cyclization: Acidic or basic conditions, depending on the desired cyclization pathway.
Major Products Formed
Reduction: 3-amino-N-(2,5-dioxopyrrolidin-1-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Cyclization: Fused heterocyclic compounds with potential biological activity.
科学研究应用
N-(2,5-dioxopyrrolidin-1-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2,5-dioxopyrrolidin-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
N-(2,5-dioxopyrrolidin-1-yl)propanamide: Similar structure but with a propanamide moiety instead of a benzamide.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Contains a cyano group and is used in the synthesis of heterocyclic compounds.
Uniqueness
N-(2,5-dioxopyrrolidin-1-yl)-3-nitrobenzamide is unique due to its combination of a nitrobenzamide moiety with a pyrrolidine-2,5-dione ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
IUPAC Name |
N-(2,5-dioxopyrrolidin-1-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c15-9-4-5-10(16)13(9)12-11(17)7-2-1-3-8(6-7)14(18)19/h1-3,6H,4-5H2,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWJSLOURFVRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5164498.png)
![N-[3-(3-bromophenoxy)propyl]butan-1-amine](/img/structure/B5164502.png)
![N,N-dimethyl-3-[[(2-methylsulfanylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine](/img/structure/B5164505.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5164517.png)
![N-benzyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-ethylbenzamide](/img/structure/B5164519.png)
![N-allyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5164533.png)
![N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5164541.png)
![1-(4-Methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5164549.png)
![ethyl 2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethylcarbamate](/img/structure/B5164564.png)
![methyl 3-{[(2,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylate](/img/structure/B5164569.png)
![3-(2-Chlorophenyl)-2,8-dimethyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one](/img/structure/B5164571.png)
![3-(2-{[1,1'-Biphenyl]-4-YL}-1,3-benzoxazol-5-YL)-1-(furan-2-carbonyl)thiourea](/img/structure/B5164577.png)
![N-cyclopropyl-5-[(5-isoquinolinyloxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5164588.png)
![4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5164594.png)
